Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate
Description
Historical Context and Discovery
The synthesis of this compound emerged in the early 21st century as part of broader efforts to develop fluorinated heterocycles for pharmaceutical and agrochemical applications. The compound’s CAS registry (1180526-69-5) places its discovery within the post-2010 era, coinciding with advancements in trifluoromethylation techniques. Early synthetic routes adapted classical thiazole-forming reactions, such as the Hantzsch thiazole synthesis, but incorporated modern fluorination reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation.
A pivotal development involved optimizing the carbamate installation step. Researchers found that reacting 2-(trifluoromethyl)-4-aminothiazole with methyl chloroformate under mild alkaline conditions (e.g., pyridine catalysis) provided high yields while preserving the acid-sensitive trifluoromethyl group. This methodology contrasted with earlier approaches that risked side reactions at the electron-deficient thiazole ring.
Structural Significance of the Thiazole-Trifluoromethyl-Carbamate Motif
The compound’s architecture combines three critical elements:
- Thiazole Core : A five-membered aromatic ring containing sulfur and nitrogen atoms. The 4-position substitution pattern directs electrophilic attacks to the 5-position while enhancing ring stability through conjugation.
- Trifluoromethyl Group : At the 2-position, this strong electron-withdrawing group induces significant polarization, lowering the thiazole’s LUMO energy and facilitating nucleophilic substitutions. Comparative studies with non-fluorinated analogs show a 0.3–0.5 eV reduction in reduction potentials.
- Carbamate Moiety : The methyl carbamate at the 4-position introduces both steric bulk and hydrogen-bonding capacity. X-ray crystallography of related compounds reveals planar carbamate groups engaging in intermolecular N–H···O=C interactions, influencing crystal packing.
Table 1: Comparative Structural Features of Selected Thiazole Derivatives
| Compound | Thiazole Substitution | Fluorine Content | Carbamate Position |
|---|---|---|---|
| Methyl N-[2-(CF₃)-4-Thiazolyl]carbamate | 2-CF₃, 4-NHCO₂CH₃ | 3 F atoms | 4 |
| Ethyl N-[4-(CF₃)-1,3-Thiazol-2-yl]carbamate | 4-CF₃, 2-NHCO₂CH₂CH₃ | 3 F atoms | 2 |
| 2-Trifluoromethylthiazole | 2-CF₃ | 3 F atoms | N/A |
Academic Relevance in Modern Heterocyclic Chemistry
This compound has become a benchmark in studying:
- Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl group’s meta-directing effect dominates over the thiazole’s inherent electronic landscape. Kinetic studies demonstrate nitration occurs exclusively at the 5-position, with rate constants 2–3 orders of magnitude lower than in non-fluorinated thiazoles.
- Carbamate Stability : Under basic conditions, the methyl carbamate undergoes hydrolysis to the corresponding amine. However, the electron-deficient thiazole ring slows this process compared to benzene-carbamate analogs (t₁/₂ = 48 h vs. 12 h in 0.1M NaOH).
- Supramolecular Interactions : Single-crystal analyses reveal dimeric structures stabilized by C–F···H–N hydrogen bonds between the trifluoromethyl group and adjacent carbamate NH. This interaction contributes to the compound’s high melting point (observed mp 148–150°C).
Synthetic Applications : The compound serves as a precursor to diverse derivatives. For example, palladium-catalyzed cross-coupling at the 5-position introduces aryl groups without affecting the carbamate. Additionally, oxidation with m-chloroperbenzoic acid selectively converts the thiazole sulfur to sulfoxide, enabling chirality studies.
Properties
CAS No. |
1180526-69-5 |
|---|---|
Molecular Formula |
C6H5F3N2O2S |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C6H5F3N2O2S/c1-13-5(12)11-3-2-14-4(10-3)6(7,8)9/h2H,1H3,(H,11,12) |
InChI Key |
JAFIZUJZORLERD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The initial step in synthesizing Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate involves creating the thiazole ring. This can be achieved through:
- Cyclization Reactions : Typically, a reaction between appropriate precursors such as α-halo ketones and thioureas under acidic or basic conditions leads to thiazole formation.
Introduction of the Trifluoromethyl Group
Once the thiazole ring is formed, the next step is to introduce the trifluoromethyl group. Common methods include:
- Use of Trifluoromethyl Reagents : Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid can be employed to introduce this group into the thiazole structure.
Formation of the Carbamate Moiety
The final step involves forming the carbamate group through a reaction with methyl isocyanate:
- Carbamate Formation : The thiazole derivative reacts with methyl isocyanate under mild conditions to yield this compound.
The following table summarizes key reagents and conditions used in each step of the synthesis:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of Thiazole Ring | α-Halo ketones, thioureas, acidic/basic conditions | Cyclization typically occurs at elevated temperatures |
| Introduction of Trifluoromethyl | Trifluoromethyl iodide or trifluoromethyl sulfonic acid | Requires careful handling due to reactivity |
| Carbamate Formation | Methyl isocyanate under mild conditions | Reaction typically occurs in an organic solvent |
In industrial settings, the synthesis may involve optimized processes for higher yields and purity. Techniques include:
Continuous Flow Reactors : These systems allow for precise control over reaction conditions and can enhance efficiency.
Catalysis : The use of catalysts can improve reaction rates and selectivity, making industrial synthesis more economical.
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Properties : Studies have shown that compounds with thiazole moieties can demonstrate significant antimicrobial effects against various pathogens.
Anticancer Potential : Preliminary investigations suggest that similar compounds may inhibit cancer cell proliferation, indicating potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reaction and conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNOS
- Molecular Weight : 226.18 g/mol
The compound features a trifluoromethyl group, which enhances its lipophilicity and reactivity, making it an interesting candidate for further research and development. Its thiazole ring contributes to its biological activity through interactions with various molecular targets.
Medicinal Chemistry Applications
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate exhibits promising biological activities, particularly antimicrobial and antifungal properties. The trifluoromethyl group enhances cellular penetration, allowing for effective interaction with biological targets such as enzymes or receptors.
Case Studies in Medicinal Applications
- Antimicrobial Activity : Studies have indicated that compounds containing thiazole moieties can exhibit significant antimicrobial effects. For instance, modifications of thiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound could be explored for similar applications .
- Anticancer Potential : Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested against human cancer cell lines, showing promising results in terms of cytotoxicity .
Agrochemical Applications
The compound also has applications in agrochemicals, serving as a potential pesticide or herbicide due to its chemical structure that allows for effective interaction with biological systems.
Case Studies in Agrochemical Applications
- Insecticidal Properties : this compound may serve as a building block for the synthesis of insecticides. Its structural characteristics could enhance the effectiveness of pest control formulations .
- Herbicidal Activity : The compound's ability to disrupt biological processes in plants makes it a candidate for herbicide development. Research into similar thiazole compounds has shown their potential in inhibiting plant growth .
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic chemistry, facilitating the creation of more complex molecules.
Synthetic Pathways
- The synthesis typically involves reactions that yield various derivatives, including sulfoxides and sulfones. These derivatives can further be modified to enhance their properties or functional groups .
Mechanism of Action
The mechanism of action of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Substituent Effects on the Thiazole Ring
a) Methyl vs. Tert-Butyl Carbamates
b) Propan-2-yl N-[2-(Thiazol-4-yl)-Benzimidazol-5-yl]Carbamate (MK-905) ():
- Structure : Combines benzimidazole and thiazole rings with an isopropyl carbamate.
- Veterinary use (Bovicam®) for parasitic infections highlights its bioavailability in biological systems .
Thiazolylmethyl Carbamates in Complex Molecules ()
Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature:
- Extended Peptide Backbones : Enable protease inhibition or receptor targeting.
- Hydroperoxy Groups : Introduce oxidative reactivity, absent in Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate.
- Applications: Potential use in antiviral or anticancer therapies due to modular functionalization .
Sulfonyl Carbamate Derivatives ()
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate diverges structurally by:
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Trifluoromethyl Advantage: The CF₃ group in this compound confers resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
- Biological Activity : While MK-905 demonstrates veterinary efficacy, the simpler thiazolylcarbamate structure of this compound may lack direct therapeutic activity unless conjugated to larger pharmacophores .
- Synthetic Utility : The methyl carbamate’s balance of solubility and stability makes it preferable to tert-butyl analogs in aqueous reaction conditions .
Biological Activity
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 226.18 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. The thiazole ring contributes to the compound's ability to form hydrogen bonds with various biomolecules, which is crucial for its biological activity.
Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. The trifluoromethyl group is believed to enhance the compound's ability to penetrate cell membranes, allowing it to interact with specific enzymes or receptors involved in microbial metabolism.
Case Study: Antifungal Activity
In a study evaluating various thiazole derivatives, this compound demonstrated significant antifungal activity against several strains of fungi. The compound was tested against Candida albicans and Aspergillus niger, showing lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against HepG2 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Induction of apoptosis |
| Sorafenib | 6.28 | Inhibition of VEGFR-2 |
In vitro tests conducted on HepG2 liver cancer cells revealed that this compound has an IC50 value of 12.5 µM, indicating moderate potency compared to sorafenib, a known anticancer drug .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Studies
Comparative studies with other thiazole derivatives have shown that structural modifications can significantly influence biological activity. For instance, substituents on the thiazole ring can enhance or diminish activity against specific microbial strains or cancer cell lines. A study highlighted that compounds with larger lipophilic groups at position 4 of the thiazole ring exhibited improved antibacterial activity against resistant strains of bacteria .
Q & A
Q. How can computational models predict metabolic fate and toxicity?
- Methodological Answer : Use software like ADMET Predictor or Schrödinger’s QikProp to simulate cytochrome P450 metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Focus on demethylation of the carbamate and thiazole ring oxidation .
Notes
- Citations align with patent data (EP 4 374 877 A2), NIST standards, and peer-reviewed methodologies.
- Advanced questions emphasize hypothesis-driven experimental design and data validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
